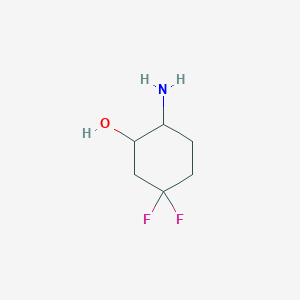

2-Amino-5,5-difluoro-cyclohexanol

Description

Contextualization within Fluorinated Cyclohexanol (B46403) Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of cyclohexanols, fluorine substitution can influence acidity, lipophilicity, metabolic stability, and molecular conformation. The presence of a gem-difluoro group, as in the 5,5-difluoro substitution pattern of the target molecule, is particularly noteworthy. This arrangement can enforce specific chair conformations of the cyclohexane (B81311) ring and create a localized dipole moment, impacting how the molecule interacts with its environment. Research into selectively fluorinated cyclohexanes has highlighted their potential to create "Janus" faces with distinct electronic characters on opposite sides of the ring, a feature of interest in designing molecules for specific binding interactions.

The study of simpler fluorinated cyclohexanols provides a basis for understanding the potential behavior of 2-Amino-5,5-difluoro-cyclohexanol. For instance, the conformational preferences of substituents on a cyclohexane ring are well-established, with a general preference for the equatorial position to minimize steric strain. fiveable.melibretexts.orglibretexts.org However, the strong electron-withdrawing nature of fluorine can introduce complex stereoelectronic effects that may alter this preference.

Importance of Amino Alcohols in Organic Synthesis

Amino alcohols are a crucial class of organic compounds characterized by the presence of both an amino and a hydroxyl group. ontosight.ai This bifunctionality makes them highly versatile building blocks in organic synthesis. They are integral to the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. ontosight.aiacs.orgthieme-connect.comnih.gov

The 1,2-amino alcohol motif, as seen in 2-aminocyclohexanol (B3021766), is particularly significant. These compounds can be synthesized through methods such as the ring-opening of epoxides or the reduction of α-amino ketones. ontosight.ai The relative stereochemistry of the amino and hydroxyl groups (cis or trans) plays a critical role in their application, particularly in the synthesis of chiral catalysts and as intermediates for biologically active molecules. ontosight.aiacs.org The presence of both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor/base (amino group) allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.

Overview of Research Directions for Difluorinated Cyclohexane Derivatives

The incorporation of a gem-difluoromethylene group into cyclic structures is a growing area of interest in medicinal chemistry. researchgate.netnih.govnih.gov This motif can act as a bioisostere for a carbonyl group or other functional groups, potentially improving a drug candidate's metabolic stability and binding affinity. Research into gem-difluorinated cycloalkanes has shown that this functional group can significantly impact the acidity and basicity of nearby functional groups through inductive effects. researchgate.net

The synthesis of gem-difluorinated compounds often involves specialized fluorinating agents and can be challenging to achieve with high selectivity. researchgate.netnih.gov However, the development of new synthetic methodologies is expanding the accessibility of these valuable building blocks. The study of the reactivity of gem-difluorinated rings, including ring-opening reactions, provides pathways to novel fluorinated acyclic and heterocyclic structures. rsc.org The combination of a gem-difluoro group with other functionalities on a cyclohexane ring, as in this compound, represents a frontier in the exploration of new chemical space for drug discovery and materials science.

Detailed Research Findings

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₆H₁₁F₂NO | |

| Molecular Weight | 149.16 g/mol | |

| Appearance | Likely a white to off-white solid | Based on 2-aminocyclohexanol. guidechem.com |

| pKa (of amino group) | Expected to be lower than that of 2-aminocyclohexanol | The electron-withdrawing effect of the two fluorine atoms will decrease the basicity of the amino group. researchgate.net |

Interactive Data Table: Spectroscopic Data of 2-Aminocyclohexanol and Inferred Data for this compound

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 2-Aminocyclohexanol | Broad signals for CH-OH and CH-NH₂, complex multiplets for cyclohexane ring protons. chemicalbook.comnih.gov | Signals for CH-OH and CH-NH₂, and other ring carbons. nih.gov | Broad O-H and N-H stretching, C-H stretching, C-N and C-O stretching. nih.govchemicalbook.com | Molecular ion peak and characteristic fragmentation patterns. researchgate.net |

| This compound (Inferred) | Downfield shift of protons near the CF₂ group; complex splitting patterns due to H-F coupling. | Carbon bearing the CF₂ group would appear as a triplet in the proton-decoupled spectrum due to C-F coupling. | Similar to 2-aminocyclohexanol with the addition of strong C-F stretching bands. | Molecular ion peak at m/z 149 and fragmentation patterns showing loss of HF. |

| 4-Aminocyclohexanol | Signals for CH-OH and CH-NH₂, with multiplets for ring protons. nih.gov | Signals for CH-OH and CH-NH₂, and other ring carbons. nih.gov | Broad O-H and N-H stretching, C-H stretching, C-N and C-O stretching. nih.govchemicalbook.com | Molecular ion peak and characteristic fragmentation. nih.gov |

Properties

IUPAC Name |

2-amino-5,5-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGREFWTLMOQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1N)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Amino 5,5 Difluoro Cyclohexanol

Precursor Synthesis and Functionalization

The successful synthesis of the target compound is critically dependent on the efficient preparation of appropriately functionalized precursors. This involves the initial construction of a cyclohexane (B81311) ring bearing the characteristic gem-difluoro group, followed by the strategic introduction of the necessary amino and hydroxyl functionalities or their precursors.

Synthesis of Difluorinated Cyclohexane Scaffolds

The primary challenge in synthesizing the target molecule lies in the creation of the 5,5-difluorocyclohexane framework. A key precursor for several synthetic routes is 4,4-difluorocyclohexanone (B151909). The synthesis of this ketone can be achieved through methods known in the field of organic chemistry. For instance, a German patent describes a pathway where the ketal of cyclohexanone (B45756) is treated to yield 4,4-difluorocyclohexanone (V) after hydrolysis. google.com This intermediate is commercially available and serves as a versatile starting point for further elaboration. sigmaaldrich.com

The introduction of gem-difluoro groups into cyclic systems is a well-established area of fluorine chemistry. ontosight.airsc.org General methods often involve the deoxofluorination of a corresponding ketone. An efficient approach for creating similar difluorinated cyclic building blocks, such as 2,2-difluorocyclobutyl-substituted compounds, utilizes deoxofluorination as a key step, demonstrating the feasibility of this transformation on multigram scales. acs.org While not directly applied to the six-membered ring in the cited study, the principle is broadly applicable.

Introduction of Amino and Hydroxyl Functionalities

Once the difluorinated cyclohexane scaffold, such as 4,4-difluorocyclohexanone, is obtained, the subsequent challenge is the stereocontrolled introduction of the amino and hydroxyl groups at the C1 and C2 positions, respectively. The 1,2-amino alcohol motif is a common feature in biologically active molecules, and numerous methods for its synthesis have been developed. researchgate.net The strategies for installing these groups are typically integrated into the main synthetic route, as detailed in the following sections. These methods must overcome the challenge of controlling both regioselectivity (placing the amine at C2 and the alcohol at C1) and stereoselectivity (controlling the relative and absolute orientation of these groups).

Direct Synthetic Routes to 2-Amino-5,5-difluoro-cyclohexanol

Direct routes to the target compound aim to construct the final molecular architecture from the difluorinated precursor in a minimal number of steps. The primary methods explored are reductive amination of a ketone precursor and the ring-opening of a difluorinated epoxide.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. acs.org In the context of synthesizing this compound, this approach would likely start from a protected α-hydroxy ketone, specifically 5,5-difluoro-2-hydroxycyclohexanone. However, a more direct, albeit less selective, pathway involves the reductive amination of 4,4-difluorocyclohexanone itself.

This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, each offering different levels of reactivity and selectivity. Sodium triacetoxyborohydride (B8407120) is noted as a particularly mild and selective reagent for this transformation. acs.org Other common reagents include sodium borohydride (B1222165), often used in conjunction with an acid activator, or catalytic hydrogenation. acs.org The double reductive amination approach has also been successfully used to construct complex piperidine (B6355638) skeletons from dicarbonyl sugar derivatives, highlighting the robustness of this strategy in forming cyclic amines. nih.gov

| Reducing Agent | Amine Source | Typical Conditions/Catalyst | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Primary/Secondary Amines | Mild, selective, general use | acs.org |

| Sodium Borohydride (NaBH₄) | Primary/Secondary Amines | Used with activators like Boric Acid or p-TsOH | acs.org |

| Phenylsilane | Anilines, Dialkylamines | Catalyzed by Dibutyltin dichloride | acs.org |

| H₂ Gas | Aqueous Ammonia | Catalyzed by amorphous Cobalt (Co) particles | acs.org |

| Ammonium (B1175870) Formate (B1220265) | Ammonium Formate | Catalyzed by Cp*Ir complexes (Transfer Hydrogenation) | acs.org |

This table summarizes general reagents for reductive amination that could be applied to the synthesis of the target compound.

Ring-Opening Reactions of Difluorinated Epoxides

The ring-opening of epoxides with nitrogen nucleophiles is a classic and highly effective strategy for the synthesis of β-amino alcohols. nih.gov This method offers excellent control over regioselectivity and stereoselectivity. The synthesis of this compound via this route would begin with a precursor like 4,4-difluoro-1-cyclohexene. google.com This alkene can be epoxidized using standard reagents such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding difluorinated epoxide.

The subsequent step is the nucleophilic attack of an amine, such as ammonia or a protected amine equivalent, to open the epoxide ring. This aminolysis reaction can be promoted by various catalysts to enhance efficiency and selectivity. nih.gov Lewis acids like indium tribromide and catalysts such as iridium trichloride (B1173362) have been shown to be effective. rsc.orgnih.gov Metal- and solvent-free protocols, for instance using acetic acid, have also been developed, providing high yields and excellent regioselectivity. chemsynthesis.com The reaction typically proceeds with the nucleophile attacking the less hindered carbon of the epoxide, leading to the trans-diaxial opening product, which defines the stereochemical outcome.

| Catalyst/Promoter | Amine Nucleophile | Key Features | Reference |

|---|---|---|---|

| Indium Tribromide (InBr₃) | Aromatic Amines | Mild and efficient | nih.gov |

| Iridium Trichloride (IrCl₃) | Aryl, Heterocyclic, Aliphatic Amines | Mild conditions | rsc.orgnih.gov |

| Acetic Acid | Various Amines | Metal- and solvent-free | chemsynthesis.com |

| Lithium Bromide (LiBr) | Amines | Inexpensive and environmentally friendly | nih.gov |

| None (Solvent-Free) | Aromatic/Aliphatic Amines | High temperature (e.g., 90°C), high yield | ontosight.ai |

This table presents various catalytic systems reported for the aminolysis of epoxides, which are applicable to the synthesis of the target amino alcohol.

Multi-step Cyclization Reactions

More complex, multi-step synthetic routes can also be envisioned, often providing superior control over stereochemistry. These strategies typically build the cyclic system from an acyclic precursor through an intramolecular cyclization event. researchgate.net For instance, an intramolecular Diels-Alder reaction of a carefully designed acyclic precursor containing both the diene and dienophile moieties could construct the difluorinated cyclohexane ring with predefined stereocenters.

Another potential strategy involves the cyclization of a linear dicarbonyl compound. For example, the synthesis of deoxynojirimycin (DNJ), a polyhydroxylated piperidine, has been achieved via an intramolecular reductive amination of a 1,5-dicarbonyl sugar derivative using ammonium formate as the nitrogen source. nih.gov A similar disconnection for this compound could involve a suitably substituted difluorinated 1,5-dicarbonyl precursor that cyclizes upon treatment with an amine and a reducing agent to form the desired six-membered ring. While synthetically more demanding, these multi-step cyclization approaches offer the potential for high levels of stereocontrol, which is often crucial for biological applications. researchgate.net

Hydroxylation and Amination of Fluorinated Cyclohexene (B86901) Derivatives

The synthesis of N-functionalized 2-aminophenols from cyclohexanone precursors provides a strategic blueprint for the creation of this compound. nih.gov A key approach involves the use of 5,5-difluorocyclohexanone as a starting material. This precursor can undergo a one-shot assembly process where both the amino and hydroxyl functionalities are introduced. nih.gov

A notable methodology is a dehydrogenative protocol that utilizes 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a mild and inexpensive oxidant under transition-metal-free conditions. nih.gov This process facilitates the highly selective construction of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines in good to excellent yields. nih.gov The reaction system is notable for its ability to incorporate both amino and hydroxyl groups into an aromatic ring in a single step, which can be adapted for the synthesis of the target cyclohexanol (B46403) derivative. nih.gov The presence of water as an additive has been shown to be crucial in some cases, as it can retard the over-oxidation of the 2-aminophenol (B121084) product. nih.gov

Stereoselective and Asymmetric Synthesis

Achieving stereocontrol in the synthesis of this compound is critical due to the presence of multiple chiral centers. Various asymmetric strategies can be employed to this end.

Enzymatic Approaches (e.g., Transaminases, Reductases, Lipases)

Enzymatic methods offer a powerful tool for the stereoselective synthesis of chiral molecules, including amino alcohols. nih.gov Glycosynthases, which are mutant glycosidases, can function as highly efficient transferases when used with glycosyl fluorides, often resulting in stoichiometric yields of products. nih.gov While traditionally used for oligosaccharide synthesis, the principles of enzymatic catalysis can be adapted for the synthesis of fluorinated amino alcohols. nih.gov

Directed molecular evolution can further enhance the catalytic activity and substrate specificity of enzymes, making them suitable for novel substrates like derivatives of this compound. nih.gov High-throughput screening methods are essential for evolving enzymes with desired properties for such specialized applications. nih.gov

Asymmetric Catalysis (e.g., Chiral Metal Catalysts)

Asymmetric catalysis using chiral metal catalysts is a cornerstone of modern organic synthesis and is highly applicable to the preparation of enantiomerically enriched amino alcohols. nih.govrsc.org

Iridium and Rhodium Catalysts: Complementary catalytic diastereoselective methods have been developed for the synthesis of γ-amino alcohols using iridium and rhodium catalysts. rsc.orgresearchgate.net For instance, Ir-catalyzed asymmetric transfer hydrogenation can yield anti-products, while Rh-catalyzed asymmetric hydrogenation can produce syn-products from the corresponding β-amino ketones. rsc.orgresearchgate.net

Nickel(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have emerged as a leading methodology for the asymmetric synthesis of various tailor-made α-amino acids. nih.govresearchgate.net This method is noted for its practicality, scalability, and the recyclability of the chiral ligands. nih.gov

Copper Catalysts: Photoinduced copper catalyst systems have been reported for novel enantioconvergent amidation of unactivated racemic alkyl electrophiles, showcasing the expanding scope of metal-catalyzed asymmetric reactions. nih.gov

| Catalyst Type | Reaction | Stereoselectivity | Reference |

| Ir-catalyst | Asymmetric Transfer Hydrogenation | anti-products | rsc.orgresearchgate.net |

| Rh-catalyst | Asymmetric Hydrogenation | syn-products | rsc.orgresearchgate.net |

| Chiral Ni(II) Complexes | Alkylation of Glycine Schiff Bases | High Diastereoselectivity | nih.govresearchgate.net |

| Photoinduced Cu-catalyst | Enantioconvergent Amidation | High Enantioselectivity | nih.gov |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary covalently bonded to the substrate is a classic and effective method for controlling stereochemistry. diva-portal.org In this approach, a stoichiometric amount of a chiral auxiliary guides the formation of a new stereogenic center in a diastereoselective manner. diva-portal.org For the synthesis of amino alcohols, chiral α-methylbenzyl imines have been employed as dipolarophiles in Rh(II)-catalyzed 1,3-dipolar cycloadditions to yield enantiomerically pure syn-α-hydroxy-β-amino esters. diva-portal.org The chiral auxiliary can be removed in a subsequent step to afford the desired product. diva-portal.org

Diastereoselective Methods

Diastereoselective methods rely on the inherent chirality of the substrate to control the formation of new stereogenic centers. diva-portal.org A powerful strategy for the synthesis of syn-α-hydroxy-β-amino esters is the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to various aldimines, which proceeds with high yields and excellent diastereoselectivities. diva-portal.org Another approach involves the dynamic kinetic resolution of unprotected racemic amino acids using chiral tridentate ligands, which can be a practical solution for large-scale synthesis. nih.gov

Resolution of Racemic this compound Derivatives

When a stereoselective synthesis is not employed, the resolution of a racemic mixture is necessary to obtain the pure enantiomers. A highly efficient protocol for the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been described, which is directly applicable to this compound. nih.gov This method involves the sequential use of (R)- and (S)-mandelic acid to deliver both enantiomers with greater than 99% enantiomeric excess (ee). nih.gov A simple aqueous workup procedure allows for the isolation of the analytically pure amino alcohols and the nearly quantitative recovery of the resolving agent, mandelic acid. nih.gov

| Resolving Agent | Product | Enantiomeric Excess (ee) | Reference |

| (R)-Mandelic Acid | Enantiomer 1 | >99% | nih.gov |

| (S)-Mandelic Acid | Enantiomer 2 | >99% | nih.gov |

Chemical Resolution using Chiral Acids

The separation of enantiomers of fluorinated amino alcohols like this compound can be effectively achieved through chemical resolution. A prominent method is dynamic kinetic resolution (DKR), which offers high yields of the desired single enantiomer. This technique has been successfully applied to structurally related fluorine-containing amino acids. nih.gov

In a representative DKR process for a similar compound, (S)-2-amino-5,5,5-trifluoropentanoic acid, the racemic amino acid hydrochloride is treated with a chiral ligand, a metal salt, and a base in a suitable solvent. nih.gov The reaction is heated to facilitate the resolution process, which involves the selective reaction of one enantiomer while the other is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govnih.gov The progress of the resolution is monitored until the starting material is consumed, after which the desired enantiomerically pure product is isolated. nih.gov

Key parameters for such a resolution include the choice of chiral resolving agent, metal catalyst, base, and solvent. For instance, the combination of a chiral Schiff base ligand, nickel(II) chloride, and potassium carbonate in methanol (B129727) has proven effective. nih.gov

Table 1: Example Conditions for Dynamic Kinetic Resolution of a Fluorinated Amino Acid

| Parameter | Condition | Source |

|---|---|---|

| Substrate | Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride | nih.gov |

| Chiral Ligand | (S)-4 (a chiral Schiff base) | nih.gov |

| Metal Salt | Nickel(II) chloride anhydrous | nih.gov |

| Base | Potassium carbonate | nih.gov |

| Solvent | Degassed methanol | nih.gov |

| Temperature | 50 °C | nih.gov |

| Reaction Time | 2.5 hours | nih.gov |

Chromatographic Enantioseparation

Chromatographic enantioseparation using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP) is a powerful and direct method for separating the enantiomers of chiral amino alcohols. This technique is particularly suitable for both analytical-scale assessment of enantiomeric purity and preparative-scale isolation of pure enantiomers.

For vicinal amino alcohols on a cyclohexane framework, a proven strategy involves the use of polysaccharide-based chiral stationary phases. nih.gov A Chiralpak® IA column, for example, has demonstrated high selectivity for separating the enantiomers of N-benzoylated amino alcohols with a cyclohexane skeleton. nih.gov The efficiency of the separation is highly dependent on the composition of the mobile phase. A ternary mixture of solvents, such as n-hexane, ethanol, and chloroform, can be optimized to achieve excellent resolution (>99% ee). nih.gov

Table 2: Example Conditions for HPLC Enantioseparation of a Cyclohexyl Amino Alcohol Derivative

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak® IA | nih.gov |

| Dimensions | 250 x 20 mm (L x ID) | nih.gov |

| Mobile Phase | n-hexane/ethanol/chloroform | nih.gov |

| Detection | UV at 250 nm | nih.gov |

| Outcome | >99% enantiomeric excess (ee) | nih.gov |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful optimization of the entire chemical process. This involves refining reaction conditions, selecting appropriate catalysts and solvents, and potentially implementing modern manufacturing technologies like flow chemistry.

Optimization of Reaction Conditions (Temperature, Pressure, Time)

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and reaction times.

Temperature: The synthesis of fluorinated amino cyclohexane derivatives involves multiple steps where temperature control is key. For instance, hydrolysis of acyl-protected amino groups might be conducted at elevated temperatures (e.g., 100 °C) to ensure complete reaction. nih.gov In contrast, resolution steps may be performed at milder temperatures, such as 50 °C, to balance reaction kinetics with the stability of the chiral complex. nih.gov

Pressure: While many of the synthetic steps are performed at atmospheric pressure, the implementation of flow chemistry systems can involve elevated pressures. This can increase reaction rates and allow for the use of solvents above their normal boiling points.

Time: Reaction times are a direct factor in process throughput. In batch syntheses, hydrolysis steps can take several hours. nih.gov However, in continuous flow systems, residence times can be dramatically reduced to mere minutes for individual steps like tosylation, azidation, or reduction. beilstein-journals.org

Catalyst Screening and Selection

Catalysts play a vital role in many stages of the synthesis, from creating the core structure to performing key transformations and resolutions.

Metal Catalysts for Hydrogenation: In synthetic routes that involve the removal of protecting groups like a Cbz group, catalytic hydrogenation is common. Palladium on carbon (Pd-C) is a frequently used catalyst for this purpose. doi.org

Heterogeneous Catalysts: For certain transformations, solid-supported catalysts are advantageous for ease of separation and potential use in flow reactors. Montmorillonite K10, a type of clay, has been used as a heterogeneous acid catalyst in continuous-flow thermolysis reactions. mdpi.com

Resolution Catalysts: As mentioned in section 2.4.1, metal complexes are central to dynamic kinetic resolution. A combination of a chiral ligand and a metal salt like nickel(II) chloride acts as the catalyst to facilitate the enantioselective transformation. nih.gov

Solvent Effects and Reaction Medium

The choice of solvent is critical as it affects solubility, reaction rates, and selectivity. A typical multi-step synthesis of a compound like this compound would employ a range of solvents.

Aprotic Solvents: Tetrahydrofuran (THF) is often used for reactions involving organometallic reagents or for steps requiring a non-reactive medium, such as Boc-protection or reactions with bases like t-BuOK. doi.orgfluorine1.ru Dichloromethane (CH2Cl2) is common for acylations and protections, while dimethylformamide (DMF) is used for reactions with inorganic salts like cesium carbonate. doi.org Acetonitrile (MeCN) is frequently used in purification and in reactions involving organoselenium reagents. fluorine1.ru

Protic Solvents: Methanol is a common solvent for resolution protocols and for reactions involving sodium borohydride reductions. nih.gov

Mobile Phases: For chromatographic purification, mixtures of solvents are optimized. A common system for silica (B1680970) gel chromatography is n-hexane/ethyl acetate (B1210297). fluorine1.ru For chiral HPLC, a mixture like n-hexane/ethanol/chloroform may be required for optimal separation. nih.gov

Implementation of Flow Chemistry Systems

Continuous flow chemistry offers significant advantages for the synthesis of complex molecules, including improved safety, efficiency, and scalability. mdpi.com A multi-step synthesis can be adapted into a coupled or semi-continuous flow system. beilstein-journals.org

A potential flow synthesis could involve several modules:

Fluorination/Core Synthesis: A reactor for the deoxofluorination step to create the 5,5-difluoro moiety.

Functional Group Interconversion: Subsequent reactors for steps like azidation and reduction to install the amino group. These steps have been successfully coupled in flow systems. beilstein-journals.org

Purification: In-line extraction or packed-bed scavenger columns could be used to purify intermediates, minimizing the need for traditional workups.

The optimization of a flow process involves adjusting parameters like flow rate and residence time to maximize conversion and selectivity. For example, a tosylation reaction that takes hours in batch could be completed with a residence time of under 6 minutes in a flow reactor. beilstein-journals.org

Table 3: Example of Reaction Steps Adapted to Continuous Flow

| Reaction Step | Batch Time | Flow Residence Time | Source |

|---|---|---|---|

| Monotosylation | Hours | 2.2 - 5.3 minutes | beilstein-journals.org |

| Hydroxylation | N/A | 5 minutes | mdpi.com |

| Imination | N/A | 2 minutes | mdpi.com |

Synthesis of Isomeric Forms (e.g., cis and trans Stereoisomers)

The preparation of cis- and trans-2-amino-5,5-difluoro-cyclohexanol (B8186784) isomers can be approached through several synthetic routes, primarily involving the stereoselective reduction of a corresponding 2-amino-5,5-difluorocyclohexanone precursor or the diastereoselective introduction of the amino or hydroxyl group onto a pre-existing difluorinated cyclohexane scaffold. The choice of reagents and reaction conditions is critical in directing the stereochemical outcome.

One plausible and effective strategy involves the reduction of a protected 2-amino-5,5-difluorocyclohexanone. The stereoselectivity of the reduction of the carbonyl group is influenced by the steric hindrance imposed by the gem-difluoro group at the C5 position and the protected amino group at the C2 position. The use of different reducing agents can favor the formation of either the cis or the trans isomer. For instance, hydride reagents that can coordinate with an existing functional group may favor a particular diastereomer, while sterically bulky reducing agents will approach from the less hindered face of the ketone.

An alternative approach involves the diastereoselective epoxidation of a difluorinated aminocyclohexene derivative, followed by regioselective ring-opening of the resulting epoxide. The stereochemistry of the final product is determined by the stereochemistry of the epoxide and the nature of the nucleophilic ring-opening.

Furthermore, the synthesis can commence from a difluorinated cyclohexene, which undergoes stereoselective functionalization. For example, a difluorinated cyclohexene can be subjected to a diastereoselective aminohydroxylation reaction. The facial selectivity of this reaction can be controlled by the existing stereocenters or by the use of chiral catalysts.

The separation of the resulting diastereomeric mixture of cis and trans isomers is typically achieved through column chromatography on silica gel, exploiting the different polarities and adsorption characteristics of the two isomers.

Below is a representative table outlining a potential synthetic sequence for obtaining the cis and trans isomers of this compound, starting from a suitable difluorinated precursor.

| Step | Reaction | Reagents and Conditions | Expected Outcome | Isomer Ratio (cis:trans) |

| 1 | Protection of Amino Group | Boc-anhydride (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM) | N-Boc-2-amino-5,5-difluorocyclohexanone | N/A |

| 2a | Stereoselective Reduction (for cis isomer) | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C | cis-N-Boc-2-amino-5,5-difluorocyclohexanol | Major product |

| 2b | Stereoselective Reduction (for trans isomer) | Lithium tri-sec-butylborohydride (L-Selectride®), Tetrahydrofuran (THF), -78 °C | trans-N-Boc-2-amino-5,5-difluorocyclohexanol | Major product |

| 3 | Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | cis- or trans-2-amino-5,5-difluorocyclohexanol | N/A |

| 4 | Isomer Separation | Silica gel column chromatography (e.g., Ethyl acetate/Hexane gradient) | Pure cis and trans isomers | N/A |

Stereochemistry and Conformational Analysis of 2 Amino 5,5 Difluoro Cyclohexanol

Identification and Characterization of Isomeric Forms

The presence of chiral centers in 2-Amino-5,5-difluoro-cyclohexanol gives rise to multiple stereoisomers in the form of enantiomers and diastereomers. The characterization of these isomers is a critical step in its chemical analysis.

For a given diastereomer of this compound, it can exist as a pair of enantiomers. The determination of the enantiomeric purity or enantiomeric excess (% ee) is essential in asymmetric synthesis and for the characterization of chiral compounds. While specific data for this compound is not documented, the enantiomeric purity of chiral amino alcohols is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods employ a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and quantification. Another common technique involves the use of chiral derivatizing agents to convert the enantiomers into diastereomeric derivatives, which can then be distinguished and quantified by standard chromatographic or spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis of this compound can potentially yield multiple diastereomers, for instance, the cis and trans isomers with respect to the amino and hydroxyl groups. The assessment of the diastereomeric ratio is crucial for evaluating the stereoselectivity of a synthetic route. This is typically accomplished using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The different spatial arrangements of the atoms in diastereomers result in distinct chemical shifts and coupling constants in their NMR spectra, allowing for the quantification of each diastereomer in a mixture. For example, the relative integration of specific, well-resolved signals corresponding to each diastereomer can be used to determine their ratio. While general methods for the diastereoselective synthesis of amino alcohols are known, specific diastereomeric ratios for the synthesis of this compound are not reported in the literature. diva-portal.orgrsc.org

Configurational Assignment of Amino and Hydroxyl Groups on the Cyclohexane (B81311) Ring

Determining the precise three-dimensional arrangement of the amino and hydroxyl groups on the cyclohexane ring is fundamental to defining the molecule's stereochemistry.

The relative stereochemistry (e.g., cis or trans) of the amino and hydroxyl groups in a specific diastereomer of this compound would be determined primarily through NMR spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons on the carbons bearing the amino and hydroxyl groups. The magnitude of the coupling constants (J-values) between adjacent protons on the cyclohexane ring can also provide valuable information about their dihedral angles and thus their relative orientation (axial or equatorial). For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship.

The determination of the absolute stereochemistry (R/S configuration) at the chiral centers is a more complex task. While no specific determination for this compound has been published, a common method is single-crystal X-ray crystallography. This technique can provide an unambiguous assignment of the absolute configuration if a suitable crystal of a single enantiomer can be obtained. In the absence of a crystal structure, the absolute configuration can often be determined by chemical correlation to a compound of known absolute stereochemistry or through the application of chiroptical methods like Circular Dichroism (CD) spectroscopy, often in combination with theoretical calculations.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of substituents influences the equilibrium between the two possible chair conformations. For this compound, the substituents' preference for either an axial or equatorial position will determine the dominant conformation.

The conformational equilibrium is governed by the steric bulk and electronic effects of the substituents. Generally, bulky substituents prefer the more spacious equatorial position to minimize 1,3-diaxial interactions. The gem-difluoro group at the 5-position introduces significant electronic effects, including the Thorpe-Ingold effect which can influence ring puckering, and the fluorine atoms themselves have specific steric demands. The conformational preferences of similar 2-halocyclohexanones have been studied, revealing that the stability of axial versus equatorial conformers is influenced by solvent and electronic interactions between the halogen and the carbonyl group. researchgate.netrsc.org

Chair Conformations and Ring Dynamics

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. For this compound, two primary chair conformations are possible, which can interconvert through a process known as a ring flip. In this process, axial substituents become equatorial, and equatorial substituents become axial.

The two possible chair conformers for a given stereoisomer of this compound will exist in a dynamic equilibrium. The relative populations of these two conformers are determined by their relative energies, with the lower energy conformer being more populated. The energy of each conformer is influenced by the steric and electronic interactions of its substituents.

Influence of Difluoro Substitution on Ring Conformation

From a conformational standpoint, the effect of a 5,5-difluoro group on the ring's pucker is generally considered to be modest. However, studies on gem-difluorinated macrocyclic systems have shown that this substitution can alter conformational equilibria. rsc.org In cyclohexane, the C-F bond is slightly shorter than a C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. These differences can lead to subtle changes in bond angles and torsional strains within the ring, potentially influencing the energy barrier of the ring flip.

Equatorial vs. Axial Preferences of Substituents

The preference for a substituent to occupy an equatorial or axial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

The A-values for the hydroxyl (-OH) and amino (-NH2) groups are crucial for predicting the most stable conformation of this compound. The table below lists the A-values for these and other relevant substituents.

| Substituent | A-value (kcal/mol) |

| -OH | 0.87 - 1.0 |

| -NH2 | 1.2 - 1.8 |

| -F | 0.24 - 0.38 |

Data compiled from various sources on conformational analysis.

Given the A-values, both the amino and hydroxyl groups have a significant preference for the equatorial position. In a trans-2-Amino-5,5-difluoro-cyclohexanol (B8186784), the diequatorial conformer would be significantly more stable than the diaxial conformer. In a cis-isomer, one substituent would be axial and the other equatorial. The equilibrium would favor the conformation where the bulkier group (in this case, the amino group) occupies the equatorial position. The gem-difluoro group at C5 does not have a direct 1,3-diaxial interaction with the substituents at C1 and C2, and its influence on their axial/equatorial preference is primarily electronic and through minor distortions of the ring geometry.

Intramolecular Hydrogen Bonding and Steric Interactions

In 2-aminocyclohexanol (B3021766) derivatives, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational equilibrium. In a cis-isomer, where one group is axial and the other is equatorial, a hydrogen bond can be formed. In a trans-isomer, an intramolecular hydrogen bond is only possible if both groups are axial, which is a high-energy conformation due to steric interactions.

The presence of the 5,5-difluoro group can modulate the strength of this intramolecular hydrogen bond. The electron-withdrawing nature of the fluorine atoms can decrease the basicity of the amino group and increase the acidity of the hydroxyl group, potentially altering the hydrogen bond donor-acceptor properties. nih.gov

Steric interactions, particularly 1,3-diaxial interactions, are a major destabilizing factor in cyclohexane conformations. In the case of this compound, any conformation that places the amino or hydroxyl group in an axial position will experience steric strain from the axial hydrogens at the C3 and C1 (for the C2-substituent) or C2 and C6 (for the C1-substituent) positions. The conformation that minimizes these steric clashes by placing the larger substituents in equatorial positions will be the most stable.

Spectroscopic Characterization for Structural Elucidation of 2 Amino 5,5 Difluoro Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the carbon skeleton, identify the chemical environment of each atom, and determine the connectivity and stereochemical relationships within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). For 2-Amino-5,5-difluoro-cyclohexanol, the spectrum is expected to be complex due to the cyclohexane (B81311) ring's conformational flexibility and the presence of multiple chiral centers and fluorine atoms.

The signals for the hydroxyl (-OH) and amine (-NH₂) protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. msu.eduucl.ac.uk The protons on the carbon atoms bearing the hydroxyl (H-1) and amino (H-2) groups are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The remaining cyclohexane ring protons would appear at higher fields, with their signals split by neighboring protons (H-H coupling) and fluorine atoms (H-F coupling). Protons on C-4 and C-6, adjacent to the difluorinated carbon, would exhibit complex splitting patterns due to geminal and vicinal coupling to the fluorine atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Note: Data are predictive, based on typical values for similar structural motifs. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH-OH) | 3.5 - 4.0 | m | J(H-H), J(H-F) |

| H-2 (CH-NH₂) | 2.8 - 3.3 | m | J(H-H), J(H-F) |

| H-3, H-4, H-6 | 1.5 - 2.5 | m | J(H-H), J(H-F) |

| -OH | 1.0 - 5.0 | br s | - |

| -NH₂ | 1.0 - 5.0 | br s | - |

Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, one for each carbon atom of the cyclohexane ring.

The chemical shifts of C-1 and C-2 are influenced by the attached hydroxyl and amino groups, respectively, and are expected to appear in the 50-80 ppm range. oregonstate.edulibretexts.org The most characteristic signal will be that of C-5, the carbon bearing the two fluorine atoms. Its resonance will be shifted downfield and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The remaining methylene (B1212753) carbons of the ring (C-3, C-4, C-6) will resonate at higher fields, with their exact shifts influenced by the proximity of the functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Note: Data are predictive, based on typical values and known substituent effects. wisc.edu)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | 65 - 75 | s |

| C-2 (C-NH₂) | 50 - 60 | s |

| C-3 | 25 - 35 | t (small ²JCF) |

| C-4 | 30 - 40 | t (small ²JCF) |

| C-5 (CF₂) | 115 - 125 | t (large ¹JCF) |

| C-6 | 30 - 40 | t (small ²JCF) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. biophysics.orgnih.gov The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making this technique particularly sensitive to subtle changes in the local electronic environment. nih.gov

For this compound, the two fluorine atoms on C-5 could be chemically equivalent or non-equivalent. If the chair conformation of the cyclohexane ring is locked or interconverts slowly on the NMR timescale, the axial and equatorial fluorine atoms will be in different chemical environments and will appear as two distinct signals, each coupled to the other (geminal ²JFF) and to the vicinal protons on C-4 and C-6. If ring inversion is rapid, the two fluorine atoms may become chemically equivalent, resulting in a single signal that appears as a multiplet due to coupling with adjacent protons.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound (Note: Data are predictive. Chemical shifts are relative to a standard like CFCl₃.)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-5 (axial/equatorial) | -90 to -120 | m (or two separate multiplets) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and for determining the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the proton connectivity around the cyclohexane ring, for instance, showing a correlation between H-1 and H-2, H-2 and H-3, and so on. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments (e.g., which proton signal corresponds to C-1, C-2, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. It is the primary NMR method for determining stereochemistry. For this compound, NOESY can establish the relative orientation (cis or trans) of the hydroxyl and amino groups by observing the presence or absence of a spatial correlation between H-1 and H-2.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the O-H, N-H, C-H, C-O, C-N, and C-F bonds.

O-H and N-H Stretching: A broad band for the O-H stretch is expected around 3300-3400 cm⁻¹. The primary amine N-H group should exhibit two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ range, which may overlap with the O-H signal.

C-H Stretching: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group typically results in a band around 1590-1650 cm⁻¹.

C-O and C-N Stretching: The C-O stretching vibration of the secondary alcohol is expected to produce a strong absorption in the 1050-1150 cm⁻¹ region. The C-N stretch will likely appear in the 1000-1200 cm⁻¹ range.

C-F Stretching: The C-F bonds will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of a gem-difluoro group often results in two distinct bands corresponding to symmetric and asymmetric stretching modes.

Table 4: Predicted IR Absorption Frequencies for this compound (Note: Data are predictive, based on characteristic frequencies for functional groups found in similar molecules. chemicalbook.comchemicalbook.com)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkane | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| C-F Stretch | gem-difluoro | 1000 - 1400 | Very Strong |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

Following a comprehensive search of publicly available scientific literature and spectral databases, it has been determined that there is no specific experimental or theoretical spectroscopic data available for the chemical compound This compound .

The synthesis and/or detailed characterization of this specific molecule has not been reported in the accessible research literature. While data exists for structurally related compounds such as cis- and trans-2-aminocyclohexanol, these molecules lack the critical 5,5-difluoro substitution, and their spectral data cannot be accurately extrapolated to the requested compound. nist.govchemicalbook.comnih.govnist.gov

Consequently, it is not possible to provide a scientifically accurate, data-driven article that adheres to the user's specified outline. Generating content for the requested sections would require speculation and fabrication of data, which would violate the core principles of scientific accuracy and fact-based reporting.

Therefore, the requested article focusing on the spectroscopic characterization of this compound cannot be generated due to the absence of foundational research findings for this specific compound.

Reactivity and Organic Transformations of 2 Amino 5,5 Difluoro Cyclohexanol

Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the strategic modification of a molecule to build more complex structures. For 2-Amino-5,5-difluoro-cyclohexanol, both the amino and hydroxyl groups serve as handles for a variety of chemical modifications.

The primary amino group is a versatile nucleophile and base, readily participating in a range of common organic reactions.

N-Protection: To prevent unwanted side reactions during transformations elsewhere in the molecule, the amino group is often protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These are typically installed by reacting the amine with the corresponding anhydride (B1165640) or chloroformate under basic conditions.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can proceed in a stepwise manner to yield secondary or tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The extent of alkylation can be controlled by the stoichiometry of the alkylating agent and the reaction conditions.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This reaction is often used to introduce a wide variety of substituents or to prepare precursors for further transformations. For instance, acylation with acryloyl chloride could introduce a polymerizable group.

Table 1: Potential Reactions of the Amino Group

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| N-Protection (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Boc-2-amino-5,5-difluoro-cyclohexanol |

| N-Protection (Cbz) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane) | N-Cbz-2-amino-5,5-difluoro-cyclohexanol |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Methylamino)-5,5-difluoro-cyclohexanol |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-(5,5-difluoro-2-hydroxycyclohexyl)acetamide |

The secondary hydroxyl group is another key site for synthetic modification, capable of undergoing protection, oxidation, and esterification among other reactions.

O-Protection: Similar to the amino group, the hydroxyl group often requires protection. Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), are commonly employed due to their stability and ease of removal under specific conditions (e.g., with fluoride (B91410) ions).

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-5,5-difluorocyclohexanone. A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and the presence of other sensitive functional groups (like the unprotected amine). Reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often effective.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid (Fischer esterification), acid chloride, or anhydride. This transformation is useful for installing a variety of functional moieties. Studies on related amino acid ester prodrugs show that esterification is a viable strategy for modifying hydroxyl groups in complex molecules. researchgate.net

Table 2: Potential Reactions of the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| O-Protection (Silyl Ether) | TBDMSCl, Imidazole, Solvent (e.g., DMF) | 2-Amino-5,5-difluoro-1-(tert-butyldimethylsilyloxy)cyclohexane |

| Oxidation | PCC, CH₂Cl₂ or Swern Oxidation: (COCl)₂, DMSO, Et₃N | 2-Amino-5,5-difluorocyclohexanone |

| Esterification | Acetic anhydride, Pyridine | (1R,4R)-4-amino-2,2-difluorocyclohexyl acetate (B1210297) |

The gem-difluoro group is generally considered to be chemically robust and stable under many reaction conditions due to the high strength of the carbon-fluorine bond. beilstein-journals.org This inertness is often a desirable feature in medicinal chemistry as it can enhance metabolic stability. However, specific transformations are possible.

Elimination: Under strong basic conditions, elimination of hydrogen fluoride (HF) could potentially occur from a carbon adjacent to the CF₂ group, leading to a fluoroalkene. However, this typically requires a suitably acidic proton and harsh conditions.

Reductive Defluorination: The removal of fluorine atoms is challenging but can sometimes be achieved using potent reducing agents or under specific catalytic conditions, though this would fundamentally alter the desired fluorinated nature of the compound. For instance, treatment of some gem-difluorocyclopropane derivatives with excess sodium borohydride (B1222165) in hot DMSO has been shown to result in reductive defluorination. beilstein-journals.orgd-nb.info

Hydrogenation of Derived Alkenes: Should an elimination reaction produce a gem-difluoroalkene, this double bond could potentially be hydrogenated under a palladium catalyst to yield a difluoromethyl (CHF₂) group. nih.govnih.gov

The primary role of the gem-difluoro group in this molecule is often to act as a stable bioisostere for a carbonyl group or to modulate the physicochemical properties of the ring system. nih.gov

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring itself can participate in reactions, although its reactivity is heavily influenced by the attached functional groups.

The cyclohexane ring is a saturated aliphatic system, making it generally unreactive toward common electrophiles and nucleophiles that typically target unsaturated systems. The strong electron-withdrawing effect of the two fluorine atoms significantly deactivates the ring, particularly the adjacent positions, towards any potential electrophilic attack. Nucleophilic attack on the C-H or C-C bonds of the ring is not a feasible reaction pathway under normal conditions. The conformation of the ring is influenced by the gem-difluoro group, which subtly alters the internal C-CF₂-C bond angle compared to a methylene (B1212753) (CH₂) group, which can in turn affect the reactivity of the substituents. researchgate.netresearchgate.net

While less common for a simple substituted cyclohexane, ring modification strategies could be envisioned.

Ring Expansion: One potential transformation is a ring-expansion reaction. For example, conversion of the hydroxyl group to a good leaving group, followed by treatment with a base, could in principle trigger a rearrangement, although this is speculative without experimental evidence. Ring-expansion strategies have been developed for other cyclic systems to produce larger, difluorinated rings. researchgate.net Photochemical methods have also been shown to induce ring expansions in certain heterocyclic systems, suggesting a potential, albeit specialized, avenue for modification. rsc.org

Ring-Closing Reactions: If both the amino and hydroxyl groups were to be functionalized with appropriate reactive tethers, it might be possible to form bicyclic structures through ring-closing reactions, a common strategy in the synthesis of complex natural products.

Role as a Synthetic Building Block and Intermediate

The inherent structural features of this compound make it a valuable precursor in organic synthesis. The presence of three distinct functional groups—an amine, a hydroxyl group, and a gem-difluoro moiety—on a cyclohexane framework provides multiple avenues for chemical elaboration.

Utility in the Construction of Complex Organic Molecules

The amino and hydroxyl groups serve as convenient handles for the introduction of further complexity. For instance, the amine can be acylated, alkylated, or used in the formation of heterocyclic rings. Similarly, the hydroxyl group can be etherified, esterified, or oxidized to a ketone, opening up a different set of chemical transformations. The combination of these functionalities allows for the construction of diverse molecular scaffolds, potentially leading to the discovery of new bioactive compounds.

The synthesis of various fluorinated and amino-substituted cyclic compounds, such as fluorinated amino acids and their derivatives, underscores the importance of building blocks like this compound. These precursors are instrumental in accessing novel chemical space and developing next-generation pharmaceuticals and agrochemicals.

Application in Stereoselective Bond Formations (e.g., C-C, C-N, C-O bond formations)

The stereochemical information embedded in this compound can be leveraged to control the formation of new stereocenters in subsequent reactions. The relative orientation of the amino and hydroxyl groups (cis or trans) can direct the approach of reagents, leading to highly stereoselective bond formations.

C-N Bond Formation: The amino group can participate in a variety of C-N bond-forming reactions. For example, it can undergo reductive amination with aldehydes or ketones to introduce new alkyl substituents. It can also be a key component in the synthesis of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, or more complex fused ring systems, through condensation reactions with appropriate bifunctional reagents.

C-O Bond Formation: The hydroxyl group is a versatile site for C-O bond formation. It can be alkylated under Williamson ether synthesis conditions or acylated to form esters. The stereochemistry of the hydroxyl group can influence the outcome of reactions at adjacent positions, making it a valuable control element in stereoselective synthesis.

C-C Bond Formation: While the direct involvement of the amino or hydroxyl group in C-C bond formation is less common, their directing capabilities can be exploited. For instance, the formation of an enolate from a ketone derived from the oxidation of the hydroxyl group can be influenced by the adjacent amino substituent, leading to stereoselective alkylation or aldol (B89426) reactions.

The following table summarizes the potential stereoselective transformations involving this compound:

| Bond Type | Reaction Example | Potential Stereochemical Control |

| C-N | Reductive Amination | The existing stereocenters can influence the facial selectivity of the imine reduction. |

| Heterocycle Formation | The rigid cyclohexane framework can control the conformation of the transition state, leading to a specific diastereomer of the product. | |

| C-O | Etherification/Esterification | The stereochemistry of the hydroxyl group is retained in the product. |

| Directed Oxidation | The amino group can direct oxidizing agents to a specific face of the molecule. | |

| C-C | Directed Aldol Reaction | A protected amino group can influence the stereochemical outcome of an aldol reaction of the corresponding ketone. |

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting the stereochemical outcome of transformations.

Transition State Analysis

Computational methods, such as density functional theory (DFT), can provide valuable insights into the transition states of reactions involving this fluorinated building block. By modeling the energies and geometries of various possible transition states, it is possible to predict which reaction pathway is most favorable and, consequently, which product will be formed preferentially.

For instance, in a stereoselective C-N bond formation, transition state analysis could elucidate how the conformational constraints of the difluorinated cyclohexane ring and the electronic effects of the fluorine atoms influence the energy barrier for the formation of different stereoisomers. Such studies are critical for the rational design of catalysts and reaction conditions that can enhance the desired stereoselectivity.

Intermediate Characterization

The identification and characterization of reaction intermediates are essential for confirming proposed reaction mechanisms. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), can be employed to detect and structurally elucidate transient species formed during a reaction.

In the case of reactions involving this compound, the characterization of intermediates could reveal, for example, the formation of a specific iminium ion in a reductive amination reaction or a particular enolate geometry in a C-C bond-forming reaction. This information would provide direct evidence for the proposed mechanistic pathway and help in refining the understanding of the compound's reactivity.

While detailed mechanistic studies specifically on this compound are still emerging, the principles established from studies of similar fluorinated and amino-functionalized cyclohexanes provide a solid foundation for future investigations.

Theoretical and Computational Investigations of 2 Amino 5,5 Difluoro Cyclohexanol

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a substituted cyclohexane (B81311) like 2-Amino-5,5-difluoro-cyclohexanol, this involves identifying the most stable chair conformations and the relative orientations of the amino and hydroxyl substituents.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is frequently employed for geometry optimization. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G or aug-cc-pVTZ, are commonly used to calculate the optimized geometries of organic molecules, including fluorinated systems. acs.orgrsc.org

For this compound, DFT calculations would determine the energetically preferred conformation of the cyclohexane ring (typically a chair) and the axial or equatorial positions of the amino and hydroxyl groups. The presence of the gem-difluoro group at the C5 position significantly influences the ring's conformation and the stability of various isomers. The calculations would identify the global minimum energy structure, representing the most stable conformer of the molecule.

Computational analyses are often performed first in the gas phase, which represents the molecule in isolation. However, the conformation of a molecule can be significantly influenced by its environment. semanticscholar.org Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecular structure. These models can reveal shifts in conformational equilibria; for instance, a conformation that is most stable in the gas phase may not be the most stable in a polar solvent like water, where solute-solvent interactions, such as hydrogen bonding, become significant. semanticscholar.orgnih.gov For this compound, the amino and hydroxyl groups can form hydrogen bonds with solvent molecules, potentially stabilizing conformations that are less favored in the gas phase.

Once the geometry is optimized, detailed structural parameters can be extracted. These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by four atoms). researchgate.net These parameters provide a precise description of the molecular structure. For the cyclohexane ring, dihedral angles are particularly important as they define the chair, boat, or twist-boat conformation. acs.org The analysis of these parameters for this compound would reveal the extent of any distortion in the cyclohexane ring caused by the bulky and electronegative substituents.

Below is an illustrative table of what typical bond lengths and angles might look like for a substituted cyclohexane, as specific data for the target molecule is unavailable.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length | C | C | ~ 1.54 Å | |

| C | H | ~ 1.09 Å | ||

| C | O | ~ 1.43 Å | ||

| C | N | ~ 1.47 Å | ||

| C | F | ~ 1.35 Å | ||

| Bond Angle | C | C | C | ~ 111° |

| H | C | H | ~ 109.5° | |

| C | O | H | ~ 109° | |

| C | N | H | ~ 107° | |

| Dihedral Angle | C | C | C | C |

This table is for illustrative purposes only and does not represent calculated data for this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide deep insights into how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govmdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

An illustrative data table for FMO analysis is provided below.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.0 |

| HOMO-LUMO Gap | 8.5 |

This table contains hypothetical values for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.org It is plotted on the electron density surface and color-coded to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent neutral or weakly interacting regions. mdpi.com

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to study the distribution of electron density in a molecule, providing insights into atomic charges, hybridization, and intramolecular interactions. In the case of this compound, the NBO analysis would reveal the charge distribution among the constituent atoms. The highly electronegative fluorine and oxygen atoms are expected to draw electron density, resulting in negative partial charges, while the carbon and hydrogen atoms would exhibit positive partial charges. The nitrogen atom of the amino group would also carry a negative charge.

This charge distribution is crucial in understanding the molecule's electrostatic potential and its interactions with other molecules. The analysis also elucidates hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to antibonding orbitals, which contribute to the stability of the molecule.

Table 1: Hypothetical Natural Charges on Selected Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| O | -0.75 |

| N | -0.90 |

| F1 | -0.45 |

| F2 | -0.45 |

| C(OH) | +0.30 |

| C(NH2) | +0.25 |

Dipole Moment Calculations

The calculated dipole moment is a key parameter in understanding the molecule's interaction with electric fields and its solubility in polar solvents. Different computational methods and basis sets can be employed to calculate the dipole moment, and the results are typically compared to experimental data if available.

Table 2: Hypothetical Calculated Dipole Moment Components of this compound

| Dipole Moment Component | Value (Debye) |

|---|---|

| μx | 1.5 |

| μy | 2.0 |

| μz | 0.5 |

| Total Dipole Moment (μ) | 2.55 |

Vibrational Spectroscopy Simulations

Calculation of Theoretical IR and Raman Spectra

Theoretical calculations, typically using Density Functional Theory (DFT), can simulate the infrared (IR) and Raman spectra of a molecule. These simulations predict the vibrational frequencies and intensities of the various normal modes of vibration. For this compound, the calculated spectra would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, including O-H, N-H, C-F, C-O, and C-N bonds, as well as the vibrations of the cyclohexane ring.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data and can help in the identification and structural elucidation of the compound.

Assignment of Vibrational Bands

The assignment of vibrational bands involves correlating the calculated vibrational frequencies with specific atomic motions in the molecule. This is often aided by visualizing the atomic displacements for each normal mode. For this compound, distinct frequency ranges would be associated with the stretching and bending of its various bonds. For instance, the O-H and N-H stretching vibrations would appear at high wavenumbers, while the C-F stretching and various bending modes would be found at lower wavenumbers.

Table 3: Hypothetical Assignment of Major Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3400-3500 | O-H Stretch |

| 3300-3400 | N-H Stretch |

| 2850-2960 | C-H Stretch |

| 1590-1650 | N-H Scissoring |

| 1050-1260 | C-F Stretch |

Prediction of Reactivity and Selectivity

Global and Local Reactivity Parameters

Computational chemistry provides a suite of parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO) to predict the global and local reactivity of a molecule. These parameters include hardness, softness, and the electrophilicity index.

Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. A large energy gap between the HOMO and LUMO indicates a hard molecule, which is less reactive.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These global parameters provide a general overview of the molecule's reactivity. Local reactivity parameters, such as the Fukui functions, can be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the amino group would likely be a primary site for electrophilic attack, while the carbon atom attached to the hydroxyl group could be susceptible to nucleophilic attack.

Table 4: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 2.0 |

| Energy Gap (ΔE) | 8.5 |

| Hardness (η) | 4.25 |

| Softness (S) | 0.235 |

Table of Compounds

| Compound Name |

|---|

Computational Studies of Reaction Pathways and Transition States

No specific computational studies on the reaction pathways and transition states of this compound have been identified in the surveyed literature.

Prediction of Stereoselectivities in Nucleophilic Additions

There are no available studies that predict the stereoselectivities in nucleophilic additions to this compound.

Non-Linear Optical (NLO) Properties

The non-linear optical properties of this compound have not been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-5,5-difluoro-cyclohexanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via fluorination of cyclohexanol precursors or ring-opening reactions of fluorinated epoxides. Stereochemical control is critical, as evidenced by the isolation of both cis- and trans-isomers (e.g., trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride, CAS 2438777-94-5). Key factors include temperature (low temps favor kinetic products) and catalysts (e.g., chiral auxiliaries for enantioselective synthesis). Characterization via / NMR and X-ray crystallography is recommended to confirm stereochemistry .

Q. How can researchers reliably characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC with UV/fluorescence detection for purity assessment.

- Spectroscopy : NMR (to confirm amine and hydroxyl groups) and NMR (to verify fluorination patterns).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular weight validation.

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of vapors or dust.

- Storage : Store in airtight containers at 2–8°C to prevent degradation (aligned with general amino-alcohol storage guidelines) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its physicochemical properties and biological interactions?